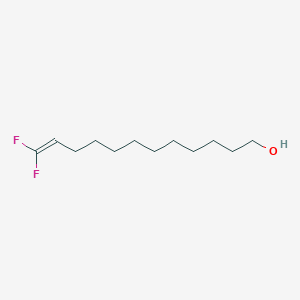

11-Dodecen-1-ol, 12,12-difluoro-

Description

Significance of Organofluorine Chemistry in Molecular Design

Organofluorine chemistry is the study of organic compounds containing the carbon-fluorine bond. wikipedia.org Fluorine's high electronegativity and small atomic radius, comparable to that of hydrogen, impart unique properties to molecules. nih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the enhanced stability and inertness of many fluorinated compounds. numberanalytics.comwikipedia.org

The introduction of fluorine can significantly alter a molecule's physical and chemical properties, including:

Metabolic Stability: The strength of the C-F bond can block metabolic pathways, increasing the in vivo half-life of drug candidates.

Bioavailability: Fluorine substitution can enhance lipophilicity, which can improve a molecule's ability to cross biological membranes.

Conformational Effects: The presence of fluorine can influence the preferred three-dimensional shape of a molecule, impacting its interaction with biological targets. nih.gov

Acidity and Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups. nih.gov

These modifications are so impactful that fluorinated motifs are now considered "privileged" in drug discovery and are integral to the development of many blockbuster drugs, essential agrochemicals, and high-performance materials. scispace.com

Overview of Dodecenol Architectures in Chemical Synthesis

Dodecenols are a family of organic compounds characterized by a twelve-carbon chain containing both a hydroxyl (-OH) group and a carbon-carbon double bond. nih.gov The position of these functional groups can vary, leading to a wide range of isomers with distinct properties and applications. For instance, dodecan-1-ol, also known as lauryl alcohol, is a fatty alcohol produced from palm kernel or coconut oil and is a key precursor to surfactants like sodium lauryl sulfate, which is widely used in shampoos. wikipedia.org

In chemical synthesis, dodecenol architectures serve as versatile building blocks. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted into other functional groups. The double bond allows for a variety of addition reactions, such as hydrogenation, halogenation, and epoxidation. A known process for producing 11-dodecen-1-ol (B1617873) involves the reduction of an alkyl dodec-12-enoate. google.com

Positioning of 11-Dodecen-1-ol, 12,12-difluoro- within the Chemical Literature

A comprehensive search of the current chemical literature reveals that 11-Dodecen-1-ol, 12,12-difluoro- is not a widely documented compound. Its absence from major chemical databases and research articles suggests that it is either a novel molecule or one that has been synthesized but not extensively studied or reported in publicly accessible literature.

However, based on its constituent parts, we can infer its potential significance and characteristics. The structure combines a dodecenol backbone with a terminal gem-difluoroalkene group (a carbon atom double-bonded to another carbon and single-bonded to two fluorine atoms). The gem-difluoroalkene moiety is of particular interest in medicinal chemistry as it can act as a bioisostere for a carbonyl group, potentially improving metabolic stability and modulating biological activity. nih.gov

The synthesis of such a compound would likely involve specialized techniques in organofluorine chemistry. While fluorine-retentive functionalization of gem-difluoroalkenes is a developing area, it presents opportunities for creating novel molecular architectures. nih.gov The potential applications of 11-Dodecen-1-ol, 12,12-difluoro- could span various fields, leveraging the properties of both the long-chain alcohol and the fluorinated alkene.

Data on Related Compounds

To provide context, the following tables detail the properties of the parent compound, Dodecan-1-ol, and general information about Dodecenol.

Table 1: Physicochemical Properties of Dodecan-1-ol

| Property | Value |

| Chemical Formula | C12H26O |

| Molar Mass | 186.339 g·mol−1 |

| Appearance | Colorless solid |

| Density | 0.8309 g/cm³ |

| Melting Point | 24 °C (75 °F; 297 K) |

| Boiling Point | 259 °C (498 °F; 532 K) |

| Solubility in water | 0.004 g/L |

| Source: wikipedia.orgsigmaaldrich.com |

Table 2: General Information on Dodecenol

| Property | Value |

| Chemical Formula | C12H24O |

| Molar Mass | 184.32 g/mol |

| Topological Polar Surface Area | 20.2 Ų |

| IUPAC Name Example | (E)-dodec-1-en-1-ol |

| Source: nih.gov |

Structure

3D Structure

Properties

CAS No. |

130814-40-3 |

|---|---|

Molecular Formula |

C12H22F2O |

Molecular Weight |

220.30 g/mol |

IUPAC Name |

12,12-difluorododec-11-en-1-ol |

InChI |

InChI=1S/C12H22F2O/c13-12(14)10-8-6-4-2-1-3-5-7-9-11-15/h10,15H,1-9,11H2 |

InChI Key |

YTVNNDSJHFOIED-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCO)CCCCC=C(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 11 Dodecen 1 Ol, 12,12 Difluoro

Retrosynthetic Disconnections and Strategic Planning

A retrosynthetic analysis of the target molecule, 11-dodecen-1-ol (B1617873), 12,12-difluoro-, reveals several key disconnections that guide the synthetic strategy. The primary alcohol functionality suggests a final-step hydroboration-oxidation of a terminal alkene. This disconnection leads back to the key intermediate, 1,1-difluoro-1,11-dodecadiene.

The synthesis of this diene can be approached by forming the 1,1-difluoroalkene moiety. This can be achieved through a Wittig-type olefination reaction of a long-chain aldehyde. The aldehyde precursor can, in turn, be synthesized from a commercially available starting material with the appropriate chain length and a terminal functional group suitable for conversion to an aldehyde.

Elaboration of the 1,1-Difluoroalkene Moiety

The construction of the 1,1-difluoroalkene unit is a pivotal part of the synthesis. This section details the synthesis of the precursor, geminal difluorination strategies, and olefination reactions to form the desired terminal alkene.

The introduction of the geminal difluoro group is a critical transformation. Several methods are available for the geminal difluorination of aldehydes, which are common precursors. cas.cn

One effective method is deoxydifluorination. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues can convert aldehydes directly to the corresponding gem-difluoroalkanes. organic-chemistry.org Another approach involves the use of sulfonyl fluorides, like sulfuryl fluoride (B91410) (SO₂F₂), in the presence of a suitable fluoride source. organic-chemistry.org

More recent developments include the use of Selectfluor in combination with a sulfide, which offers a milder alternative for the deoxydifluorination of aldehydes. cas.cn The choice of method often depends on the substrate's functional group tolerance and the desired reaction conditions.

| Reagent/Method | Description |

| Diethylaminosulfur Trifluoride (DAST) | A common deoxofluorinating agent for converting aldehydes and ketones to gem-difluorides. organic-chemistry.org |

| Sulfuryl Fluoride (SO₂F₂) | Used with a fluoride source for deoxydifluorination. organic-chemistry.org |

| Selectfluor/Sulfide | A milder system for the deoxydifluorination of aldehydes. cas.cn |

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orglibretexts.orgmnstate.edu In the context of synthesizing 1,1-difluoroalkenes, a phosphonium (B103445) ylide bearing the difluoromethyl group is required.

The reaction involves the attack of the nucleophilic ylide on the carbonyl carbon of an aldehyde, leading to the formation of an oxaphosphetane intermediate. masterorganicchemistry.com This intermediate then collapses to form the desired alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com The Wittig reaction is particularly advantageous because it allows for the precise placement of the double bond. libretexts.org

For the synthesis of a 1,1-difluoroalkene, a (difluoromethyl)triphenylphosphonium ylide would be reacted with a long-chain aldehyde, such as 10-undecenal. The ylide can be generated in situ from the corresponding phosphonium salt by treatment with a strong base. masterorganicchemistry.com

Functional Group Transformations and Stereoselective Approaches

The final steps of the synthesis involve the transformation of the terminal alkene into the primary alcohol with the correct regioselectivity.

The hydroboration-oxidation reaction is a two-step process that converts an alkene into an alcohol. wikipedia.org A key feature of this reaction is its anti-Markovnikov regioselectivity, meaning the hydroxyl group is added to the less substituted carbon of the double bond. masterorganicchemistry.comperiodicchemistry.com This is precisely the outcome required to convert the terminal alkene of 1,1-difluoro-1,11-dodecadiene into the primary alcohol of the target molecule.

The reaction proceeds through the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the double bond. masterorganicchemistry.com This is followed by oxidation with hydrogen peroxide (H₂O₂) and a base, typically sodium hydroxide (B78521) (NaOH), to replace the boron atom with a hydroxyl group. libretexts.org The hydroboration step is also stereospecific, resulting in a syn-addition of the hydrogen and boron atoms to the same face of the alkene. wikipedia.orgchemistrysteps.com To enhance regioselectivity, sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) can be employed. periodicchemistry.comchemistrysteps.com

| Reagent | Role | Selectivity |

| Borane (BH₃) | Adds across the alkene double bond. | Anti-Markovnikov masterorganicchemistry.comperiodicchemistry.com |

| Hydrogen Peroxide (H₂O₂) / Sodium Hydroxide (NaOH) | Oxidizes the organoborane to an alcohol. libretexts.org | --- |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | A sterically hindered borane that improves regioselectivity. periodicchemistry.comchemistrysteps.com | High Anti-Markovnikov |

Chemoselective Reduction Pathways

The synthesis of 11-dodecen-1-ol, 12,12-difluoro- necessitates the selective reduction of a carbonyl group to a primary alcohol, while preserving the gem-difluoroalkene functionality. Several chemoselective reduction strategies can be employed to achieve this transformation.

One prominent approach is the use of metal hydride reagents. For instance, the reduction of an aldehyde precursor, such as 12,12-difluorododec-11-enal, can be accomplished with high chemoselectivity. Reagents like sodium borohydride (B1222165) (NaBH₄) are generally mild enough to reduce aldehydes without affecting a double bond. For ketones, more powerful reducing agents might be needed, but careful selection is crucial to avoid unwanted side reactions.

Enzymatic reductions offer a highly selective and environmentally benign alternative to traditional chemical methods. researchgate.net Alcohol dehydrogenases (ADHs) can catalyze the reduction of ketones to alcohols with high enantioselectivity and under mild aqueous conditions. researchgate.net A study on the enzymatic reduction of α-gem-difluorinated ketones demonstrated the successful synthesis of enantioenriched β-gem-difluorinated (S)-alcohols in over 99% yield and with enantiomeric excesses ranging from 96% to >99%. researchgate.net This biocatalytic approach could be adapted for the synthesis of chiral 11-dodecen-1-ol, 12,12-difluoro- from a corresponding ketone precursor.

Another strategy involves the Meerwein-Ponndorf-Verley (MPV) reduction, which utilizes aluminum or boron alkoxides as catalysts. This method is known for its high chemoselectivity in reducing aldehydes and ketones in the presence of other reducible functional groups. researchgate.net For example, boron tri-isopropoxide has been shown to effectively catalyze the reduction of aliphatic aldehydes and ketones. researchgate.net

The following table summarizes potential chemoselective reduction methods for a precursor aldehyde or ketone leading to 11-dodecen-1-ol, 12,12-difluoro-.

| Precursor Functional Group | Reagent/Catalyst | Key Features |

| Aldehyde | Sodium Borohydride (NaBH₄) | Mild, chemoselective for aldehydes over alkenes. |

| Ketone | Alcohol Dehydrogenase (ADH) | High enantioselectivity, mild aqueous conditions. researchgate.net |

| Aldehyde/Ketone | Boron Tri-isopropoxide (MPV Reduction) | High chemoselectivity, suitable for aliphatic substrates. researchgate.net |

Catalytic Methodologies in Alkene and Alcohol Functionalization

The functionalization of the alkene and alcohol moieties in a molecule like 11-dodecen-1-ol, 12,12-difluoro- can be achieved through various catalytic methods to introduce further complexity and desired properties.

Transition metal-catalyzed reactions are pivotal for the functionalization of gem-difluoroalkenes. nih.gov These reactions often proceed through a β-fluoride elimination step, leading to the formation of a new double bond. nih.gov For instance, copper-based catalyst systems can be used for the hydrodefluorination of gem-difluoroalkenes to yield monofluoroalkenes. nih.gov Palladium-catalyzed cross-coupling reactions are also widely used to form new carbon-carbon or carbon-heteroatom bonds at the double bond.

The direct functionalization of the C-H bonds of the long alkyl chain presents an atom-economical approach to modify the molecule. nih.gov While challenging, recent advances have shown the potential for organocatalytic and metal-catalyzed C-H activation. nih.govresearchgate.net These methods could allow for the introduction of functional groups at specific positions along the dodecyl chain.

Furthermore, the alcohol group can be a handle for various transformations. Ruthenium catalysts have been employed for the cross-coupling of allylic alcohols with 1,2-diols to produce functionalized lactones, demonstrating the reactivity of the alcohol group in catalytic cycles. rsc.org

A summary of potential catalytic functionalization strategies is presented in the table below.

| Functional Group to be Modified | Catalytic Method | Potential Transformation |

| gem-Difluoroalkene | Copper-catalyzed hydrodefluorination | Synthesis of a monofluoroalkene derivative. nih.gov |

| Alkyl C-H bonds | Organocatalytic C-H functionalization | Introduction of functional groups along the chain. nih.gov |

| Alcohol | Ruthenium-catalyzed cross-coupling | Formation of ethers or esters. rsc.org |

Optimization of Reaction Conditions and Yields

The efficiency and scalability of the synthesis of 11-dodecen-1-ol, 12,12-difluoro- are critically dependent on the optimization of reaction conditions.

Influence of Solvent Systems on Reaction Efficiency

In the context of synthesizing fluorinated compounds, these solvents can stabilize charged intermediates and facilitate reactions that are sluggish in conventional organic solvents. For example, the direct allylic substitution of alcohols has been shown to proceed with high efficiency in HFIP. acs.org Research has also indicated that solvent- and catalyst-free conditions can be highly effective for the synthesis of gem-difluorinated compounds, suggesting that minimizing solvent use could be an optimization strategy. mdpi.com

The following table illustrates the effect of different solvents on the yield of a model allylic amination reaction, highlighting the superior performance of fluorinated alcohols. acs.org

| Solvent | Temperature (°C) | Yield (%) |

| HFIP | 50 | ~100 |

| TFE | 50 | 84 |

| Ethanol | 70 | 0 |

| Water | 70 | Dimerization |

Temperature and Pressure Effects on Process Scalability

Temperature and pressure are key parameters that need to be carefully controlled for the safe and efficient scale-up of chemical processes. For the synthesis of 11-dodecen-1-ol, 12,12-difluoro-, these parameters will influence reaction kinetics, selectivity, and the stability of both reactants and products.

In many reactions involving fluorinated compounds, higher temperatures can lead to faster reaction rates. However, they can also promote side reactions or decomposition. For instance, in the synthesis of gem-difluorinated compounds, a higher temperature of 60°C led to partial decomposition of the reactants. mdpi.com

Pressure can be a significant factor, particularly in reactions involving gaseous reagents or intermediates. Hydrogenation reactions, for example, are highly dependent on hydrogen pressure. In the hydrogenation of carbon dioxide, lower pressures of around 50 bar were found to be optimal when using fluorinated alcohols as solvents. researchgate.net The hydroisomerization of long-chain paraffins, a process relevant to modifying the alkyl chain, is also influenced by pressure, with typical conditions involving elevated pressures to maintain the reactants in the liquid phase and to enhance catalyst activity and stability. mdpi.com

The table below provides examples of temperature and pressure conditions from relevant literature that could inform the optimization for the synthesis of 11-dodecen-1-ol, 12,12-difluoro-.

| Reaction Type | Temperature Range | Pressure Range | Reference |

| Allylic Amination in TFE | 50-70 °C | Atmospheric | acs.org |

| CO₂ Hydrogenation in TFE | Ambient | ~50 bar | researchgate.net |

| Synthesis of gem-Difluorinated Compounds | Room Temperature - 60 °C | Atmospheric | mdpi.com |

Physicochemical and Spectroscopic Characterization Methodologies in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "11-Dodecen-1-ol, 12,12-difluoro-". A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and chemical environment within the molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of a terminal gem-difluoroalkene like 11-dodecen-1-ol (B1617873), 12,12-difluoro-, the vinylic proton (H-11) is of particular diagnostic importance. This proton typically appears as a triplet of triplets due to coupling with the geminal fluorine atoms and the adjacent methylene (B1212753) protons at C-10. The chemical shift of this proton is expected in the downfield region, characteristic of alkenyl hydrogens. nih.gov The protons of the long alkyl chain would present as a series of multiplets, with the hydroxymethyl protons at C-1 appearing as a distinct triplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon framework. oregonstate.edu The carbon of the difluoromethylene group (C-12) is expected to resonate as a triplet in the proton-decoupled spectrum due to one-bond coupling with the two fluorine atoms. Its chemical shift would be significantly influenced by the attached fluorines. The olefinic carbon, C-11, will also show a characteristic chemical shift in the alkene region of the spectrum. nih.gov The remaining carbons of the dodecyl chain will appear in the aliphatic region of the spectrum. Specialized techniques like Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups along the chain. jeol.com

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and provides a wide chemical shift dispersion, making it an excellent technique for characterizing fluorinated compounds. biophysics.orgaiinmr.comwikipedia.org For "11-Dodecen-1-ol, 12,12-difluoro-", the two fluorine atoms are chemically equivalent and would be expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal would be split into a doublet of triplets due to coupling with the geminal vinylic proton (H-11) and the two protons on the adjacent carbon (C-10). The chemical shift of the fluorine atoms provides valuable information about their electronic environment. huji.ac.il

A summary of anticipated NMR data, based on analogous compounds, is presented in the interactive table below.

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Couplings |

| ¹H | H-11 | Downfield (alkenyl region) | Triplet of Triplets | J(H,F), J(H,H) |

| ¹H | H-1 | ~3.6 | Triplet | J(H,H) |

| ¹³C | C-12 | Varies (influenced by F) | Triplet | J(C,F) |

| ¹³C | C-11 | ~120-140 | Singlet/Multiplet | J(C,F), J(C,H) |

| ¹⁹F | F-12 | Varies | Doublet of Triplets | J(F,H) |

Mass Spectrometry (MS) Applications in Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, thereby confirming its molecular formula. For "11-Dodecen-1-ol, 12,12-difluoro-", both low-resolution and high-resolution mass spectrometry can be employed.

High-resolution mass spectrometry (HRMS) is particularly crucial as it provides the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₂H₂₂F₂O). This is achieved by distinguishing the mass of the target molecule from other molecules with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. In electron ionization (EI) mass spectrometry, the molecular ion may undergo characteristic fragmentation pathways. For long-chain alcohols, cleavage of the C-C bond alpha to the oxygen atom is a common fragmentation, leading to the loss of a water molecule or an alkyl radical. libretexts.orgyoutube.com The presence of the terminal double bond and the difluoro group in "11-Dodecen-1-ol, 12,12-difluoro-" would lead to specific fragmentation patterns, including allylic cleavage. youtube.comuni-saarland.de The loss of HF or CHF₂ fragments might also be observed. uab.edu Gas chromatography coupled with mass spectrometry (GC-MS) is a common setup for the analysis of such volatile compounds. nih.govacs.orgresearchgate.net

An illustrative table of expected mass spectral data is provided below.

| Ion Type | m/z (expected) | Description |

| [M]⁺ | 220.16 | Molecular Ion |

| [M-H₂O]⁺ | 202.15 | Loss of water |

| [M-C₂H₃F₂]⁺ | 155.13 | Cleavage of the C10-C11 bond |

| [C₃H₄F₂]⁺ | 77.03 | Fragment containing the difluoroalkenyl group |

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic techniques are fundamental for the purification and purity assessment of "11-Dodecen-1-ol, 12,12-difluoro-". Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are routinely used.

Gas Chromatography (GC): Given the volatility of "11-Dodecen-1-ol, 12,12-difluoro-", gas chromatography is an excellent method for assessing its purity. nih.gov A capillary column with a suitable stationary phase, such as a mid-polarity phase, can effectively separate the target compound from starting materials, byproducts, and other impurities. The use of a flame ionization detector (FID) provides a quantitative measure of purity, while coupling the GC to a mass spectrometer (GC-MS) allows for the identification of the separated components. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both the purification and analysis of fluorinated compounds. oup.com For a molecule like "11-Dodecen-1-ol, 12,12-difluoro-", reversed-phase HPLC is a common choice. chromatographyonline.com A C18 or a specialized fluorinated stationary phase can be used. chromatographyonline.comnih.govsilicycle.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The unique properties of fluorinated molecules can sometimes lead to different retention behaviors compared to their non-fluorinated analogs. nih.gov Preparative HPLC can be employed for the isolation of the pure compound on a larger scale.

A summary of typical chromatographic methods is presented in the table below.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

| GC | Mid-polarity capillary column | Helium or Nitrogen | FID, MS | Purity assessment, impurity profiling |

| HPLC | C18 or fluorinated phase | Acetonitrile/Water or Methanol/Water | UV, RI, MS | Purification, purity assessment |

X-ray Crystallography of Related Difluorinated Analogues for Conformational Analysis

While obtaining a single crystal of "11-Dodecen-1-ol, 12,12-difluoro-" suitable for X-ray diffraction may be challenging due to the flexibility of the long alkyl chain, the study of related, more crystalline difluorinated analogues provides invaluable insights into the conformational preferences imparted by the gem-difluoro group. X-ray crystallography of shorter-chain or more rigid difluorinated molecules can reveal key structural features that can be extrapolated to understand the behavior of the target compound.

In the case of a terminal gem-difluoroalkene, the C(sp²)-CF₂ bond and the surrounding atoms will have a defined geometry. X-ray crystallographic data from analogous compounds can help to determine the preferred torsional angles along the alkyl chain adjacent to the difluorinated terminus. Research on long-chain molecules containing CF₂ groups has indicated that the C-CF₂-C bond angle is typically wider than a standard tetrahedral angle. beilstein-journals.org Furthermore, the presence of multiple fluorine atoms can lead to unique crystal packing arrangements driven by F•••F and F•••H interactions. mdpi.com This information is critical for understanding the supramolecular chemistry of "11-Dodecen-1-ol, 12,12-difluoro-" and for designing materials with specific solid-state properties.

| Compound Class | Key Conformational Finding from X-ray Crystallography | Reference |

| Long-chain n-alkanes | Predominantly extended all-trans conformation in the solid state. | shu.ac.uk |

| 1,3-Difluorinated alkanes | Fluorine atoms significantly influence the torsional angles of the alkyl chain. | nih.govacs.org |

| Long-chain alkanes with internal CF₂ groups | The C-CF₂-C bond angle is wider than the corresponding C-CH₂-C angle. | beilstein-journals.org |

| Fluorinated organic molecules | Crystal packing is influenced by non-covalent F•••F and F•••H interactions. | mdpi.com |

Chemical Transformations and Reactive Intermediates of 11 Dodecen 1 Ol, 12,12 Difluoro

Reactivity of the Terminal Alkene Functionality

The terminal gem-difluoroalkene moiety is the site of many of the characteristic reactions of 11-dodecen-1-ol (B1617873), 12,12-difluoro-. The strong electron-withdrawing nature of the two fluorine atoms significantly polarizes the carbon-carbon double bond, rendering the terminal carbon (C-12) electrophilic and susceptible to nucleophilic attack. This electronic feature governs the regioselectivity of various addition and cycloaddition reactions.

Electrophilic Additions to the Double Bond

While the electron-deficient nature of the double bond generally disfavors classical electrophilic additions, under certain conditions, such reactions can be induced. The addition of hydrohalic acids, such as HBr, to gem-difluoroalkenes can proceed, typically with the proton adding to the less substituted carbon (C-11) and the halide to the terminal, difluorinated carbon (C-12). This regioselectivity is consistent with the formation of a more stable carbocation intermediate. libretexts.org

However, the more prevalent reactivity of gem-difluoroalkenes involves nucleophilic attack at the terminal carbon. nih.gov While not a direct electrophilic addition to the alkene in the traditional sense, the initial step often involves an electrophile activating the molecule or a nucleophile attacking the electrophilic C-12 position. For instance, the photocatalyzed hydroalkoxylation of gem-difluoroalkenes with aliphatic alcohols provides access to α,α-difluoromethylene ethers. researchgate.net

Table 1: Representative Electrophilic and Nucleophilic Addition Reactions to Gem-Difluoroalkenes

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| gem-Difluoroalkene | HBr | - | 2-Bromo-2,2-difluoroalkane | libretexts.org |

| gem-Difluoroalkene | Aliphatic Alcohol | Photoredox Catalyst | α,α-Difluoromethylene ether | researchgate.net |

| gem-Difluoroalkene | Phenol | Organocatalyst (TBD) | β,β-Difluorophenethyl aryl ether | nih.gov |

| gem-Difluoroalkene | Carboxylic Acid | Thermal | gem-Difluoromethylenated ester | nih.gov |

This table presents generalized reactions for gem-difluoroalkenes and is intended to be illustrative of the potential reactivity of the terminal alkene in 11-dodecen-1-ol, 12,12-difluoro-.

Cycloaddition Reactions and Polymerization Precursors

The gem-difluoroalkene functionality can participate in various cycloaddition reactions, serving as a building block for the synthesis of fluorinated cyclic compounds. For example, 1,1-difluoroallenes, which share the gem-difluoro motif, undergo [2+4] cycloaddition reactions with conjugated enones in the presence of a gold(I) catalyst to form ring-difluorinated dihydro-2H-pyrans. rsc.org Although 11-dodecen-1-ol, 12,12-difluoro- is not an allene, this demonstrates the potential of the C=CF2 unit to act as a dienophile in Diels-Alder type reactions.

Furthermore, 1,3-dipolar cycloaddition reactions represent another important transformation. For instance, the copper(I)-catalyzed reaction of azides with terminal alkynes is a well-established fluorogenic reaction, suggesting that the terminal double bond in our target molecule could potentially react with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocyclic rings. nih.gov

The ability of the terminal alkene to undergo such transformations makes 11-dodecen-1-ol, 12,12-difluoro- a potential precursor for the synthesis of fluorinated polymers. The introduction of the gem-difluoroalkene moiety into a polymer chain can significantly alter the material's properties, including its thermal stability, chemical resistance, and surface characteristics.

Transformations Involving the Primary Alcohol Group

The primary alcohol at C-1 offers a versatile handle for a wide range of chemical modifications, largely independent of the reactivity at the other end of the molecule. Standard alcohol chemistry can be applied to introduce new functional groups and build more complex molecular architectures.

Oxidation and Reduction Chemistry

The primary alcohol of 11-dodecen-1-ol, 12,12-difluoro- can be selectively oxidized to the corresponding aldehyde or carboxylic acid using a variety of established methods. libretexts.org The choice of oxidizing agent and reaction conditions determines the extent of oxidation. chemguide.co.ukwikipedia.org For the synthesis of the aldehyde, 12,12-difluorododec-11-enal, mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation are typically employed to prevent over-oxidation to the carboxylic acid. wikipedia.org To obtain the corresponding carboxylic acid, 12,12-difluorododec-11-enoic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) are used under more forcing conditions. wikipedia.org

Conversely, while the primary alcohol is already in a reduced state, the term "reduction chemistry" in this context can refer to the conversion of the alcohol to other functional groups, such as its transformation into a leaving group followed by nucleophilic substitution.

Table 2: Representative Oxidation Reactions of Primary Alcohols

| Starting Alcohol | Reagent | Product | Notes | Reference |

| Primary Alcohol | Pyridinium Chlorochromate (PCC) | Aldehyde | Mild oxidation, stops at the aldehyde | wikipedia.org |

| Primary Alcohol | Potassium Permanganate (KMnO4) | Carboxylic Acid | Strong oxidation | wikipedia.org |

| Primary Alcohol | Jones Reagent (CrO3/H2SO4) | Carboxylic Acid | Strong oxidation | wikipedia.org |

This table illustrates general oxidation reactions for primary alcohols, which are applicable to the hydroxyl group in 11-dodecen-1-ol, 12,12-difluoro-.

Esterification and Etherification Derivatizations

The primary alcohol readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid, such as sulfuric acid, or a base. For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield 12,12-difluorododec-11-en-1-yl acetate.

Similarly, etherification can be achieved through various methods, such as the Williamson ether synthesis. This involves converting the alcohol to its corresponding alkoxide with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide. The synthesis of long-chain ethers from alcohols and alkenes over heterogeneous acid catalysts has also been reported, offering a direct route to such derivatives.

Influence of the Geminal Difluoro Moiety on Adjacent Reactivity

The two fluorine atoms at the C-12 position exert a strong electron-withdrawing inductive effect (-I effect) that influences the reactivity of the adjacent double bond. This effect is primarily responsible for the electrophilic character of the C-12 carbon, making it susceptible to nucleophilic attack. nih.gov The fluorine atoms also impact the stability of potential reactive intermediates. For instance, a carbocation at the C-11 position would be destabilized by the adjacent electron-withdrawing CF2 group.

Electronic Effects on Reaction Kinetics and Selectivity

The presence of two fluorine atoms on the terminal carbon of the double bond significantly influences the electronic distribution of the molecule, thereby dictating its reactivity. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) polarizes the C=C double bond, rendering the C-12 carbon electron-deficient and the C-11 carbon relatively electron-rich. This electronic imbalance is a key determinant of the kinetics and selectivity of reactions involving the double bond.

The gem-difluoro group makes the double bond susceptible to nucleophilic attack at the C-12 position. nih.gov This is in contrast to non-fluorinated alkenes, which typically undergo electrophilic addition. The rate of nucleophilic addition to 11-dodecen-1-ol, 12,12-difluoro- is expected to be significantly higher than that for its non-fluorinated counterpart, 11-dodecen-1-ol.

The regioselectivity of addition reactions is also governed by these electronic effects. Nucleophiles will preferentially attack the C-12 carbon, leading to the formation of intermediates where the negative charge is stabilized on the C-11 carbon. This high degree of regioselectivity is a valuable feature in the synthesis of specifically functionalized derivatives.

A hypothetical study on the kinetics of the addition of a generic nucleophile (Nu⁻) to 11-dodecen-1-ol, 12,12-difluoro- compared to 11-dodecen-1-ol could yield the following results:

| Reactant | Relative Rate Constant (k_rel) |

| 11-Dodecen-1-ol, 12,12-difluoro- | 1 (Reference) |

| 11-Dodecen-1-ol | 10⁻⁵ |

| This table presents hypothetical data for illustrative purposes, emphasizing the enhanced reactivity of the gem-difluoroalkene towards nucleophiles. |

Steric Hindrance from the Difluoro Group

While electronic effects are dominant, steric hindrance from the gem-difluoro group can also play a role in modulating the reactivity of 11-dodecen-1-ol, 12,12-difluoro-. The fluorine atoms, although relatively small, are larger than hydrogen atoms. This can influence the approach of bulky nucleophiles or reagents to the double bond.

In reactions where the transition state is sensitive to steric crowding, the gem-difluoro group may slow down the reaction rate compared to a hypothetical gem-dihydrogeno analogue, even with the favorable electronic effects. However, for many nucleophiles, the strong electronic pull towards the C-12 carbon will likely overcome the moderate steric hindrance.

The interplay of electronic and steric effects can be observed in the selectivity of certain reactions. rsc.org For instance, in reactions involving bulky catalysts, the steric profile of the substrate can influence the stereochemical outcome of the product.

Synthesis of Advanced Derivatives for Specific Research Applications

The unique reactivity of 11-dodecen-1-ol, 12,12-difluoro- makes it a valuable precursor for the synthesis of various advanced derivatives with potential applications in materials science, and biological studies.

Preparation of Fluorinated Alkyl Halides

The conversion of the terminal alkene to an alkyl halide can be achieved through hydrohalogenation. However, due to the electronic nature of the gem-difluoroalkene, the reaction mechanism deviates from the typical electrophilic addition seen with non-fluorinated alkenes. Instead, a nucleophilic addition of the halide ion is more likely, often requiring specific reaction conditions to proceed effectively.

For instance, the addition of hydrogen fluoride (B91410) (HF) would be expected to yield 11,12,12-trifluorododecan-1-ol. The reaction would proceed via a nucleophilic attack of the fluoride ion on the C-12 carbon.

A plausible, though not experimentally documented, route for the preparation of a fluorinated alkyl bromide would be a radical addition of hydrogen bromide (HBr) in the presence of a radical initiator like benzoyl peroxide. This would proceed via an anti-Markovnikov addition, yielding 11-bromo-12,12-difluorododecan-1-ol.

| Starting Material | Reagent | Product |

| 11-Dodecen-1-ol, 12,12-difluoro- | HBr, Benzoyl Peroxide | 11-Bromo-12,12-difluorododecan-1-ol |

| This table outlines a hypothetical synthetic transformation based on established radical addition principles. |

Elaboration to Carboxylic Acids and Esters

The primary alcohol functionality of 11-dodecen-1-ol, 12,12-difluoro- can be readily oxidized to a carboxylic acid. Standard oxidation protocols using reagents like Jones reagent (CrO₃/H₂SO₄) or a two-step Swern or Dess-Martin oxidation followed by a Pinnick oxidation would be expected to convert the alcohol to 11-dodecen-12,12-difluoro-oic acid.

Furthermore, the resulting carboxylic acid can be esterified to produce a variety of esters. Fischer-Speier esterification, involving refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst, would yield the corresponding ester. For example, reaction with methanol (B129727) would produce methyl 11-dodecen-12,12-difluoro-oate.

These transformations provide access to a range of fluorinated fatty acids and their esters, which are valuable compounds in various fields of chemical research.

| Derivative | Synthetic Route |

| 11-Dodecen-12,12-difluoro-oic acid | Oxidation of 11-dodecen-1-ol, 12,12-difluoro- with Jones reagent. |

| Methyl 11-dodecen-12,12-difluoro-oate | Fischer-Speier esterification of 11-dodecen-12,12-difluoro-oic acid with methanol. |

| This table summarizes plausible synthetic routes to carboxylic acid and ester derivatives. |

Computational and Theoretical Chemistry of Difluorinated Alkenols

Conformational Analysis and Energy Landscapes of 11-Dodecen-1-ol (B1617873), 12,12-difluoro-

The conformational flexibility of the long alkyl chain in 11-dodecen-1-ol, 12,12-difluoro- is a key determinant of its macroscopic properties. Computational methods are indispensable for mapping the complex potential energy surface and identifying the most stable conformations.

Density Functional Theory (DFT) Calculations on Molecular Geometry

The presence of the two fluorine atoms on the terminal carbon of the double bond significantly influences the local geometry. The C=C double bond is expected to be slightly shorter than in its non-fluorinated counterpart due to the electron-withdrawing nature of the fluorine atoms. The C-F bonds themselves are highly polarized. The C11-C12 bond length is also influenced by the fluorine substitution.

To illustrate the expected geometric parameters, the following table presents typical bond lengths and angles for a terminal gem-difluoroalkene moiety and a primary alcohol, which are the key functional groups in 11-dodecen-1-ol, 12,12-difluoro-.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Typical Value |

| Bond Length | C12 | F | ~1.34 Å | |

| Bond Length | C11 | C12 | ~1.33 Å | |

| Bond Length | C10 | C11 | ~1.50 Å | |

| Bond Length | C1 | O | ~1.43 Å | |

| Bond Angle | F | C12 | F | ~106° |

| Bond Angle | F | C12 | C11 | ~111° |

| Bond Angle | C10 | C11 | C12 | ~125° |

| Bond Angle | C2 | C1 | O | ~109.5° |

Note: These values are representative and would be precisely determined for 11-dodecen-1-ol, 12,12-difluoro- through specific DFT calculations.

Molecular Dynamics Simulations of Fluorinated Chains

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For a long-chain molecule like 11-dodecen-1-ol, 12,12-difluoro-, MD simulations can reveal how the fluorinated tail and the alcohol headgroup move and interact with their environment, such as in a solvent or at an interface. nih.gov

Simulations of long-chain fluorinated alcohols have shown that these molecules have a tendency to self-assemble and form ordered structures. The fluorinated chains are more rigid than their hydrocarbon counterparts, which can lead to the formation of distinct domains. In an aqueous environment, the hydrophilic alcohol group will orient towards the water, while the hydrophobic fluorinated chain will try to minimize its contact with water. This can lead to the formation of micelles or surface monolayers. The presence of the terminal double bond and the gem-difluoro group in 11-dodecen-1-ol, 12,12-difluoro- would introduce specific packing constraints and intermolecular interactions within these assemblies. The conformational preferences of fluorinated alkyl chains are influenced by a combination of steric effects and electrostatic interactions, including the gauche effect, which can favor specific dihedral angles. nih.gov

Quantum Chemical Calculations on Electronic Properties

Quantum chemical calculations are essential for understanding the distribution of electrons within a molecule and predicting its reactivity. The gem-difluoro moiety in 11-dodecen-1-ol, 12,12-difluoro- has a profound effect on its electronic properties.

Charge Distribution Analysis in the Gem-Difluoro Moiety

The high electronegativity of fluorine atoms leads to a significant polarization of the C-F bonds. This, in turn, affects the charge distribution across the entire molecule. A Mulliken population analysis or other charge partitioning schemes can be used to quantify the partial atomic charges.

In the gem-difluoroalkene group, the two fluorine atoms will carry a significant negative partial charge, while the carbon atom to which they are attached (C12) will become electron-deficient and thus carry a positive partial charge. This polarization extends to the adjacent carbon of the double bond (C11), which also becomes electrophilic. This charge distribution is a key factor in determining the molecule's reactivity.

The following table provides an illustrative example of calculated Mulliken charges for a simple gem-difluoroalkene.

| Atom | Typical Mulliken Charge (a.u.) |

| C (of CF2) | +0.5 to +0.8 |

| F | -0.3 to -0.5 |

| C (of =CH) | +0.1 to +0.2 |

| H (of =CH) | +0.1 to +0.2 |

Note: These values are for a model system and would vary for 11-dodecen-1-ol, 12,12-difluoro- depending on the specific computational method and basis set used.

Orbital Interactions and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction in organic chemistry. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important.

For gem-difluoroalkenes, the LUMO is typically localized on the electron-deficient C12 carbon atom of the double bond. This makes this site highly susceptible to nucleophilic attack. The HOMO, on the other hand, is often associated with the π-system of the double bond. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability; a larger gap generally implies lower reactivity.

The reactivity of 11-dodecen-1-ol, 12,12-difluoro- will be dictated by the interplay between the nucleophilic alcohol headgroup and the electrophilic difluorinated tail. The electrophilic nature of the double bond suggests that this molecule could readily participate in addition reactions with nucleophiles.

In Silico Modeling of Molecular Interactions

In silico modeling can be used to predict how 11-dodecen-1-ol, 12,12-difluoro- might interact with other molecules, such as biological macromolecules or other components in a material. These models can simulate the docking of the molecule into the active site of an enzyme or its binding to a receptor.

Given its amphiphilic nature, with a polar alcohol head and a long, fluorinated, nonpolar tail, 11-dodecen-1-ol, 12,12-difluoro- is expected to exhibit surfactant-like properties. In silico models can predict how these molecules might assemble in solution or at interfaces, and how they might interact with cell membranes or other biological structures. The specific geometry and electronic properties of the gem-difluoroalkene group would play a crucial role in the specificity and strength of these interactions. Such in silico studies are valuable for understanding the potential applications of this molecule in areas like drug delivery or materials science.

Ligand-Protein Docking Simulations (focused on chemical interactions)

Ligand-protein docking simulations are computational methods used to predict the preferred orientation of a molecule when bound to a protein target. For a molecule like 11-Dodecen-1-ol, 12,12-difluoro- , these simulations would be crucial in understanding how the introduction of the gem-difluoro group at the terminal position influences its binding within a receptor's active site, particularly in comparison to its non-fluorinated counterpart, 11-Dodecen-1-ol .

While specific docking studies on 11-Dodecen-1-ol, 12,12-difluoro- are not available in the current literature, we can extrapolate the expected chemical interactions based on studies of other fluorinated ligands. The primary interactions governing the binding of such a molecule would likely involve:

Hydrophobic Interactions: The long alkyl chain of the dodecenol backbone would be expected to form extensive hydrophobic interactions with nonpolar residues within the binding pocket of a target protein.

Hydrogen Bonding: The terminal hydroxyl (-OH) group is a key functional group capable of acting as both a hydrogen bond donor and acceptor. This group would likely form critical hydrogen bonds with polar residues (e.g., serine, threonine, tyrosine, or histidine) or with backbone carbonyl or amide groups in the protein, anchoring the ligand in a specific orientation.

Influence of the Difluoro Group: The gem-difluoro group (CF2) at the 12-position introduces a significant change in the electronic and steric profile of the molecule's terminus.

Dipole-Dipole and Orthogonal Multipolar Interactions: The strong electronegativity of the fluorine atoms creates a significant dipole moment at the CF2 group. This can lead to favorable dipole-dipole or multipolar interactions with polar amino acid side chains or the peptide backbone. It has been noted that fluorine can participate in orthogonal multipolar interactions with carbonyl groups, which could be a significant factor in binding. nih.gov

Conformational Effects: The presence of the CF2 group can influence the conformational preferences of the alkyl chain, potentially biasing it towards specific rotamers that either enhance or hinder optimal fitting into the binding site. st-andrews.ac.uktechnion.ac.il This conformational restriction can also lead to a more favorable binding entropy. nih.gov

Docking algorithms such as AutoDock, GOLD, or FlexX could be employed to model these interactions. nih.govduke.edu The scoring functions within these programs would evaluate the energetic favorability of different binding poses, taking into account the aforementioned interactions. A successful docking simulation would ideally show a low root-mean-square deviation (RMSD) between the predicted and a known (if available) binding mode. nih.gov

Table 1: Potential Chemical Interactions in Ligand-Protein Docking of 11-Dodecen-1-ol, 12,12-difluoro-

| Molecular Moiety | Potential Interacting Protein Residues/Features | Type of Interaction |

|---|---|---|

| Hydroxyl Group (-OH) | Ser, Thr, Tyr, His, Gln, Asn, Backbone C=O/N-H | Hydrogen Bonding |

| Alkyl Chain (C1-C10) | Ala, Val, Leu, Ile, Phe, Trp, Met, Pro | Hydrophobic (van der Waals) Interactions |

| Double Bond (C11=C12) | Aromatic residues (Phe, Tyr, Trp) | π-π or π-alkyl Interactions |

| Difluoro Group (-CF2) | Polar residues, Backbone C=O | Dipole-Dipole, Orthogonal Multipolar Interactions |

Prediction of Binding Affinities for Ligand Surrogates

The prediction of binding affinity is a primary goal of computational chemistry in drug discovery and chemical biology. For 11-Dodecen-1-ol, 12,12-difluoro- and its surrogates (i.e., structurally similar molecules), methods to predict binding affinity can range from relatively fast scoring functions to more computationally intensive free energy calculations.

The binding affinity (often expressed as the dissociation constant, Kd, or the inhibition constant, Ki) is related to the Gibbs free energy of binding (ΔGbind). Accurate prediction of ΔGbind is challenging but essential for ranking potential ligands. For a series of ligand surrogates, the relative binding affinities are often more reliably predicted than the absolute values.

Methods for predicting binding affinities include:

Scoring Functions from Docking: As mentioned, docking programs use scoring functions to estimate the binding affinity. While useful for initial screening, their accuracy in predicting absolute binding affinities can be limited. nih.gov

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and MM/Poisson-Boltzmann Surface Area (MM/PBSA): These are popular end-point methods that calculate the binding free energy by combining molecular mechanics energies with continuum solvation models. nih.gov The calculation typically involves running molecular dynamics (MD) simulations of the protein-ligand complex to sample different conformations. nih.gov The free energy is then estimated based on the average energies of the system.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more rigorous and computationally expensive methods that calculate the free energy difference between two states (e.g., a ligand in solution and the same ligand bound to a protein). They are considered among the most accurate methods for predicting relative binding affinities between closely related ligands.

For surrogates of 11-Dodecen-1-ol, 12,12-difluoro- , a computational study would likely involve creating a set of related molecules with systematic modifications. For example, one could vary the position of the difluoro group, the length of the alkyl chain, or the stereochemistry of the double bond. The predicted binding affinities for these surrogates would provide insights into the structure-activity relationship (SAR).

For instance, a study on fluorinated 12-dodecanolides, which are structurally related macrocycles, demonstrated that the position of the CF2 group significantly influences the molecule's conformation and biological activity. st-andrews.ac.uktechnion.ac.il This highlights the importance of the fluorine atoms' location in molecular recognition. Computational studies on fluorinated ligands have also shown that fluorination can impact binding through entropic effects, for example by reducing the conformational flexibility of the unbound ligand. nih.gov

Role As a Building Block in Advanced Molecular Architecture

Precursor in Fluorinated Macrocycle Synthesis and Conformational Bias Studies

The synthesis of macrocycles, cyclic molecules containing large rings, presents unique challenges, particularly concerning the control of their three-dimensional structure. The incorporation of gem-difluoro units from precursors like 11-dodecen-1-ol (B1617873), 12,12-difluoro- offers a powerful strategy to influence the conformational preferences of these large rings.

Research has demonstrated that the gem-difluoroalkoxy moiety can induce specific conformational biases within a macrocyclic framework. nih.gov For instance, in a model macrocyclic system, the presence of a difluorinated group led to an equilibrium between the major trans-amide and a minor cis-amide conformation, a phenomenon not observed in the non-fluorinated analogue. nih.govrsc.org This ability to populate otherwise less favored conformations is a direct consequence of the stereoelectronic effects of the C-F bonds. The out-of-plane preference of the difluoroalkoxy system can encourage a cis-amide conformation within the macrocycle's backbone. nih.govrsc.org

Furthermore, studies on fluorinated 12-dodecanolides, which are macrocyclic pheromone mimetics, have shown that CF₂ groups strategically placed within the ring act as conformational "corners," effectively biasing the accessible three-dimensional space of the macrocycle. st-andrews.ac.uktechnion.ac.il This conformational restriction is crucial for mimicking the bioactivity of natural pheromones. The synthesis of such fluorinated macrocycles often relies on long-chain difluoroalkenols as starting materials, highlighting the importance of compounds like 11-dodecen-1-ol, 12,12-difluoro-. st-andrews.ac.uknih.gov

Table 1: Conformational Effects of gem-Difluorination in Macrocycles

| Macrocycle System | Fluorination Effect | Observed Conformational Change | Reference |

| Model Macrocyclic Amide | gem-Difluoroalkoxy group | Induces a 4:1 equilibrium between trans and cis amide conformers | nih.govrsc.org |

| 12-Dodecanolides | CF₂ group at various positions | Acts as a "corner" to bias the overall macrocyclic conformation | st-andrews.ac.uktechnion.ac.il |

Scaffold for Novel Fluorine-Containing Organic Materials

The unique reactivity of the gem-difluoroalkene group makes 11-Dodecen-1-ol, 12,12-difluoro- an attractive scaffold for the development of novel fluorine-containing organic materials. nih.gov Gem-difluoroalkenes are versatile building blocks that can undergo a variety of chemical transformations, allowing for the construction of diverse and complex molecular structures. nih.govrsc.org

These transformations include:

Radical Additions: The double bond of the gem-difluoroalkene is susceptible to radical addition reactions, enabling the introduction of a wide range of functional groups. nih.gov

Cycloaddition Reactions: The alkene can participate in [2+2] cycloadditions, forming four-membered rings that can be further elaborated. nih.gov

Transition Metal-Catalyzed Functionalization: Palladium-catalyzed reactions, for example, can be used to functionalize the C-H bonds of the alkene or to perform C-F bond activation, leading to a variety of monofluorinated products. nih.govnih.gov

The ability to perform these selective functionalizations allows chemists to use 11-dodecen-1-ol, 12,12-difluoro- as a starting point to build complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. nih.gov

Chemical Design of Fluorinated Semiochemical Analogues

Semiochemicals, such as insect pheromones, are crucial for communication in the natural world. The development of synthetic analogues of these compounds is of great interest for pest management strategies. The incorporation of fluorine, and specifically the gem-difluoroalkene moiety, offers a powerful tool for the design of novel semiochemical analogues with improved properties. researchgate.net

Strategies for Modulating Molecular Recognition through Fluorination

The biological activity of a semiochemical is intimately linked to its shape and electronic properties, which govern its interaction with receptor proteins. The gem-difluoroalkene group can act as a bioisostere for other functional groups, such as carbonyls and amides. nih.gov This means that it can mimic the size and electronic character of these groups, allowing the fluorinated analogue to bind to the same receptor as the natural pheromone.

This bioisosteric replacement can lead to analogues with altered or enhanced biological activity. The strong electronegativity of the fluorine atoms can influence the electrostatic potential of the molecule, potentially leading to stronger or more selective binding to the target receptor. Docking studies of fluorinated ligands with their protein targets have revealed the significant influence of fluorine atoms on the binding mode. nih.gov

Enhancement of Chemical Stability in Analogues via Fluorine Incorporation

One of the major challenges in the practical application of pheromones is their often-limited chemical stability. They can be susceptible to degradation in the environment, reducing their effectiveness. The introduction of fluorine atoms can significantly enhance the metabolic stability of these molecules. nih.gov

The strong carbon-fluorine bond is resistant to cleavage by many metabolic enzymes. By replacing a metabolically vulnerable site in a natural pheromone with a gem-difluoroalkene group, it is possible to create an analogue that is more resistant to degradation and therefore has a longer-lasting effect. researchgate.net For example, the fluorinated macrocycle was found to be protected from dealkylation metabolic pathways that affected its non-fluorinated counterpart. nih.gov This increased stability is a key advantage in the development of practical and effective pest control agents.

Future Research Directions and Unresolved Synthetic Challenges

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of 11-dodecen-1-ol (B1617873), 12,12-difluoro- provides a foundational method, but there is considerable room for improvement in terms of efficiency and sustainability. Future research in this area should focus on several key aspects:

Catalytic Approaches: The development of catalytic methods, particularly those employing transition metals, could offer more atom-economical and environmentally benign routes. acs.orgrsc.org Nickel-catalyzed cross-coupling reactions, for instance, have shown promise in the synthesis of gem-difluoroalkenes by merging C-F and C-C or C-O bond activation. acs.orgnih.gov Exploring similar strategies starting from readily available precursors could significantly streamline the synthesis.

Sustainable Reagents and Solvents: Moving away from stoichiometric and potentially hazardous reagents is a critical goal. Research into electrochemical and photochemical fluorination methods could provide greener alternatives. numberanalytics.com These techniques often operate under mild conditions and can reduce waste generation. numberanalytics.com Additionally, the use of fluorinated alcohols as reaction media, which can promote reactions due to their unique properties like high ionizing power and hydrogen-bond donating ability, could be explored to enhance reaction rates and selectivity while minimizing the use of traditional volatile organic solvents. researchgate.netresearchgate.net

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Catalytic Methods | High efficiency, atom economy, milder reaction conditions. | Catalyst stability and recovery, substrate scope, cost of transition metals. |

| Electrochemical/Photochemical Synthesis | Use of electricity or light as a clean reagent, high selectivity, reduced waste. numberanalytics.com | Specialized equipment requirements, potential for side reactions, scalability. numberanalytics.com |

| Flow Chemistry | Precise control over reaction parameters, improved safety, ease of scalability. | Initial setup costs, potential for clogging with solid byproducts. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, limited substrate scope. |

Exploration of Novel Reactivity Patterns for the Difluoroalkenol System

The gem-difluoroalkene moiety is a versatile functional group with a rich and complex reactivity profile that remains to be fully explored in the context of 11-dodecen-1-ol, 12,12-difluoro-. nih.govresearchgate.netresearchgate.netnih.gov The electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties of the double bond, making it susceptible to a variety of transformations.

Cycloaddition Reactions: Gem-difluoroalkenes can participate in various cycloaddition reactions, including [3+2] and [4+2] cycloadditions, to form complex fluorinated heterocyclic and carbocyclic structures. rsc.orgresearchgate.netlibretexts.org Investigating the behavior of 11-dodecen-1-ol, 12,12-difluoro- in such reactions with different dienes and dipoles could lead to the synthesis of novel and potentially bioactive molecules. The stereoselectivity of these reactions is a key aspect to be studied. researchgate.net

Functionalization of the Double Bond: The double bond can be a handle for a range of functionalization reactions. This includes electrophilic additions, radical additions, and transition metal-catalyzed cross-coupling reactions. nih.govnih.gov For example, hydrothiolation of gem-difluoroalkenes can provide access to α,α-difluoroalkylthioethers. researchgate.net Exploring these reactions with 11-dodecen-1-ol, 12,12-difluoro- would expand its utility as a synthetic intermediate.

Umpolung Reactivity: While the carbon atom bearing the fluorine atoms is typically electrophilic, strategies to reverse this polarity (umpolung) could open up new synthetic possibilities. This would allow the gem-difluoroalkene unit to act as a nucleophile, enabling the formation of different types of carbon-carbon and carbon-heteroatom bonds.

Table 2: Potential Reactivity of the Difluoroalkenol System

| Reaction Type | Potential Products | Key Research Questions |

| Cycloaddition | Fluorinated carbocycles and heterocycles. rsc.orgresearchgate.net | Regioselectivity, stereoselectivity, catalyst development for asymmetric variants. |

| Electrophilic Addition | Dihalo- and halo-functionalized derivatives. | Control of regioselectivity, development of catalytic versions. |

| Radical Addition | Functionalized difluoroalkyl chains. nih.gov | Control of radical initiation and termination, functional group tolerance. |

| Cross-Coupling | Arylated, vinylated, or alkylated difluoroalkene derivatives. nih.gov | Catalyst selection, optimization of reaction conditions, scope of coupling partners. |

Application of 11-Dodecen-1-ol, 12,12-difluoro- in Next-Generation Chemical Building Blocks

The unique combination of a long hydrocarbon chain, a primary alcohol, and a terminal gem-difluoroalkene makes 11-dodecen-1-ol, 12,12-difluoro- a promising candidate for the development of advanced materials and functional molecules.

Fluorinated Polymers and Materials: The terminal double bond offers a site for polymerization. Copolymerization of 11-dodecen-1-ol, 12,12-difluoro- with other monomers, such as ethylene (B1197577) or fluorinated norbornene-based comonomers, could lead to the creation of novel partially fluorinated polyolefins. rsc.orgbohrium.comrsc.orgresearchgate.net These materials could exhibit desirable properties such as low surface energy, high thermal and chemical stability, and unique optical properties. rsc.orgbohrium.comresearchgate.netman.ac.uk The primary alcohol group could also be used for post-polymerization modification to introduce further functionality.

Surfactants and Self-Assembling Systems: The amphiphilic nature of this molecule, with a hydrophilic alcohol head and a long, fluorinated hydrophobic tail, suggests its potential application in the formulation of specialty surfactants. The presence of the gem-difluoroalkene could impart unique properties to micelles or vesicles formed from this compound.

Precursors for Biologically Active Molecules: Organofluorine compounds are of significant interest in medicinal and agricultural chemistry due to the profound effects that fluorine can have on a molecule's biological activity. acs.org The difluoromethylene group can act as a bioisostere for a carbonyl group, potentially improving the bioavailability of drug candidates. acs.org The long chain and functional handles of 11-dodecen-1-ol, 12,12-difluoro- make it an attractive starting material for the synthesis of complex fluorinated natural product analogs or other bioactive compounds.

Q & A

Basic: What are the primary synthetic routes for preparing 11-Dodecen-1-ol, 12,12-difluoro-, and how are reaction conditions optimized?

Methodological Answer:

The compound can be synthesized via fluorination of precursor alcohols using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. A typical protocol involves:

- Step 1: Reacting 11-dodecen-1-ol with a fluorinating agent under anhydrous conditions at 0–5°C to minimize side reactions.

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the difluorinated product.

- Optimization: Reaction efficiency is monitored using GC-MS to track fluorination progress, with yields improved by controlling moisture levels and reaction time .

Basic: How is 11-Dodecen-1-ol, 12,12-difluoro- characterized structurally, and what analytical techniques are critical for confirming purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): NMR distinguishes between fluorinated positions (δ -120 to -130 ppm for CF groups). NMR identifies the hydroxyl proton (δ 1.5–2.0 ppm) and olefinic protons (δ 5.3–5.6 ppm).

- Mass Spectrometry (HRMS): Validates molecular weight (expected [M+H] at m/z 220.3).

- Purity Assessment: HPLC with UV detection (λ = 210 nm) ensures >95% purity, critical for biological studies .

Advanced: How does the 12,12-difluoro modification influence the compound’s reactivity compared to non-fluorinated analogs?

Methodological Answer:

The difluoro group introduces steric and electronic effects:

- Electronic Effects: Fluorine’s electronegativity reduces electron density at the adjacent carbon, altering nucleophilic attack sites.

- Steric Hindrance: The CF group impedes access to the hydroxyl group, slowing esterification or oxidation kinetics.

- Experimental Validation: Compare reaction rates of fluorinated vs. non-fluorinated analogs in esterification (e.g., with acetic anhydride) under identical conditions. Kinetic studies using FT-IR to track carbonyl formation confirm reduced reactivity .

Advanced: What strategies resolve contradictions in reported antimicrobial activity data for this compound?

Methodological Answer:

Discrepancies may arise from variations in microbial strains or assay conditions. A robust approach includes:

- Standardized Assays: Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination, testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Mechanistic Studies: Employ fluorescence microscopy with propidium iodide to assess membrane disruption, a proposed antimicrobial mechanism.

- Meta-Analysis: Cross-reference data from PubChem and EPA DSSTox to identify outliers or methodological biases .

Basic: What role does this compound play in insect pheromone research, and how is its bioactivity validated?

Methodological Answer:

It serves as a pheromone precursor in species like Ostrinia nubilalis. Bioactivity is tested via:

- Electroantennography (EAG): Measures antennal response to synthetic pheromone blends.

- Field Trials: Deploy pheromone-baited traps in agricultural settings; capture rates correlate with compound efficacy.

- Synthesis of Derivatives: Esterify the hydroxyl group (e.g., to 11-dodecenyl acetate) and compare attraction rates using wind tunnel assays .

Advanced: How can computational modeling predict interactions between 11-Dodecen-1-ol, 12,12-difluoro- and insect olfactory receptors?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model binding to O. nubilalis receptor OR5. The fluorinated tail’s hydrophobicity may enhance receptor affinity.

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of receptor-ligand complexes. Compare binding free energies (MM/PBSA) with non-fluorinated analogs.

- Validation: Cross-check predictions with site-directed mutagenesis of receptor binding pockets .

Advanced: What experimental designs mitigate degradation of this compound during long-term stability studies?

Methodological Answer:

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months, analyzing degradation products monthly via LC-MS.

- Protective Formulations: Encapsulate in cyclodextrins or lipid nanoparticles to shield the hydroxyl and fluorinated groups.

- Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life under ambient conditions .

Basic: What safety precautions are essential when handling 11-Dodecen-1-ol, 12,12-difluoro- in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile fluorinating agents.

- Spill Management: Absorb leaks with vermiculite; neutralize residues with 10% sodium bicarbonate.

- Waste Disposal: Collect fluorinated waste separately for incineration at ≥1,000°C to prevent PFAS formation .

Advanced: How does fluorination impact the compound’s potential in drug delivery systems?

Methodological Answer:

- Lipophilicity Enhancement: Fluorination increases logP (measured via shake-flask method), improving blood-brain barrier penetration.

- Self-Assembly: Test micelle formation using dynamic light scattering (DLS); fluorinated chains may lower critical micelle concentration (CMC).

- In Vivo Tracking: Label with for PET imaging to study biodistribution in rodent models .

Advanced: What statistical methods are recommended for analyzing dose-response data in pheromone-based trap studies?

Methodological Answer:

- Probit Analysis: Model dose-response curves to determine ED values for attraction thresholds.

- ANOVA with Tukey’s HSD: Compare capture rates across multiple pheromone concentrations.

- Machine Learning: Train random forest models on environmental variables (temperature, humidity) to predict field efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.